![molecular formula C14H11Cl2N3OS B5837654 4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B5837654.png)
4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide is a novel thiourea derivative. Thiourea derivatives are known for their ability to form chelates with transition metals and have been studied for various biological activities, including antibacterial, antifungal, and insecticidal properties .
Métodos De Preparación
The synthesis of 4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically involve maintaining the reaction mixture at room temperature and using reagent-grade chemicals to ensure high purity of the final product .
Análisis De Reacciones Químicas
4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its ability to form metal complexes can disrupt metal-dependent biological processes .
Comparación Con Compuestos Similares
Similar compounds to 4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide include other thiourea derivatives such as:
- 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
- N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c1-8-6-9(15)2-4-11(8)13(20)19-14(21)18-12-5-3-10(16)7-17-12/h2-7H,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBAXLSQTUHEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
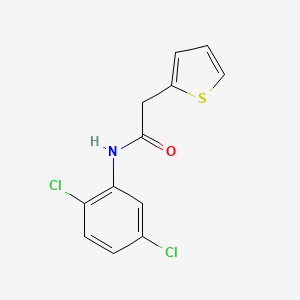
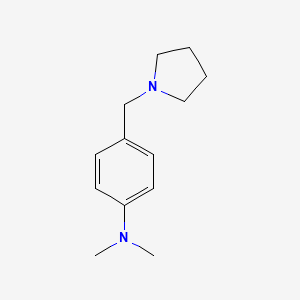
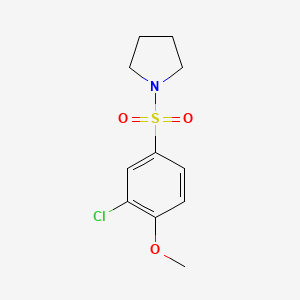
![N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5837586.png)
![2-(4-ETHOXYBENZOYL)-1H,4H,5H,6H,7H,8H-CYCLOHEPTA[D]IMIDAZOL-1-OL](/img/structure/B5837598.png)
![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B5837600.png)
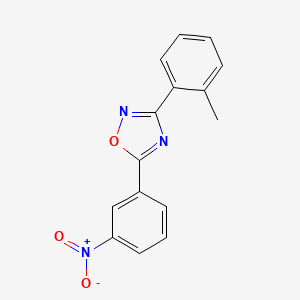
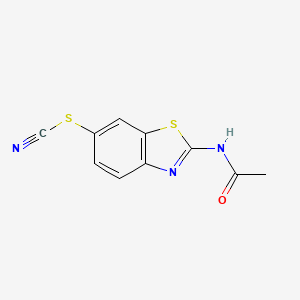
![2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol](/img/structure/B5837632.png)
![3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)

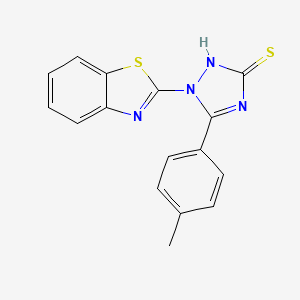
![2-{[(2-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5837685.png)
